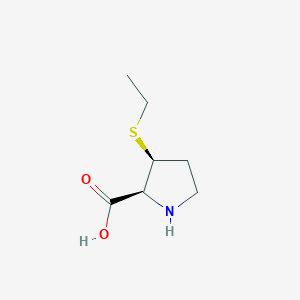
(2S,3S)-3-(Ethylthio)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-(Ethylthio)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative with a unique structure featuring an ethylthio group attached to the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(Ethylthio)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Introduction of Ethylthio Group: The ethylthio group is introduced via a nucleophilic substitution reaction using ethylthiol and an appropriate leaving group.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired (2S,3S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. These methods are designed to be scalable and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-(Ethylthio)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2S,3S)-3-(Ethylthio)pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: Researchers use this compound to study enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-(Ethylthio)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group and the chiral centers play crucial roles in binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-3-(Methylthio)pyrrolidine-2-carboxylic acid
- (2S,3S)-3-(Propylthio)pyrrolidine-2-carboxylic acid
- (2S,3S)-3-(Butylthio)pyrrolidine-2-carboxylic acid
Uniqueness
(2S,3S)-3-(Ethylthio)pyrrolidine-2-carboxylic acid is unique due to its specific ethylthio group, which imparts distinct chemical and biological properties compared to its analogs. The size and electronic properties of the ethylthio group influence the compound’s reactivity and interaction with molecular targets, making it a valuable tool in research and industrial applications.
Propiedades
Fórmula molecular |
C7H13NO2S |
|---|---|
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
(2S,3S)-3-ethylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2S/c1-2-11-5-3-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 |
Clave InChI |
HAGOWULQGGMWEQ-NTSWFWBYSA-N |
SMILES isomérico |
CCS[C@H]1CCN[C@H]1C(=O)O |
SMILES canónico |
CCSC1CCNC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



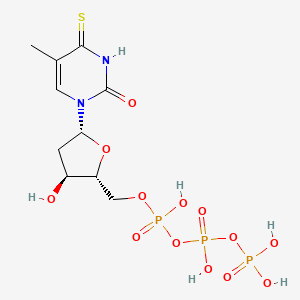

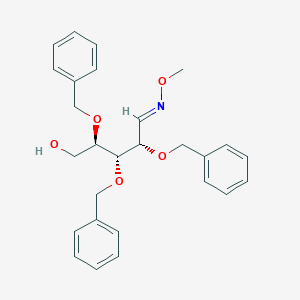
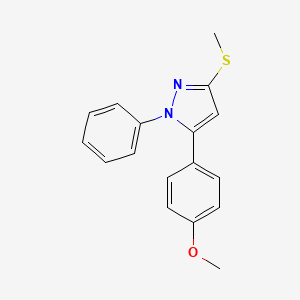
![[(2S,3S)-3-phenyloxiran-2-yl]methanol](/img/structure/B12854565.png)
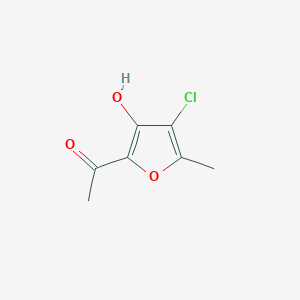




![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854584.png)

![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12854602.png)
